(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Catalog No.
S2830264
CAS No.
2089319-33-3
M.F
C20H23ClN2O2
M. Wt
358.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)car...

CAS Number

2089319-33-3

Product Name

(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

IUPAC Name

9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.87

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H

InChI Key

UHOBWBFDVGTBKK-UHFFFAOYSA-N

SMILES

C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

solubility

not available

The compound (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a synthetic organic molecule that belongs to the class of carbamates. It features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, attached to a pyrrolidine moiety through a methyl linker. The presence of the carbamate functional group indicates potential biological activity, particularly in pharmacological applications. This compound's unique structure may impart specific interactions with biological targets, making it of interest in medicinal chemistry.

Peptide Synthesis

Fmoc-L-prolinol hydrochloride is a valuable building block in the synthesis of peptides, which are chains of amino acids. Its specific use lies in the solid-phase peptide synthesis (SPPS) technique, a widely employed method for constructing peptides in a controlled and efficient manner. The Fmoc group in the molecule acts as a protecting group, safeguarding the proline residue during chain elongation while allowing for selective deprotection and subsequent coupling with other amino acids. This property makes Fmoc-L-prolinol hydrochloride a vital component in the creation of various peptides for research purposes, including:

  • Investigating protein function: By synthesizing specific peptide sequences, researchers can study their interactions with other molecules and gain insights into their biological function.
  • Developing therapeutic agents: Peptides can be designed and synthesized to target specific biological processes, potentially leading to the development of new drugs and treatments.
  • Probing protein-protein interactions: Studying how peptides interact with other proteins can provide valuable information about cellular signaling pathways and other biological processes.

Organic Synthesis

Beyond peptide synthesis, Fmoc-L-prolinol hydrochloride finds applications in various organic synthesis reactions. Its unique structure allows it to participate in diverse reactions, including:

  • Asymmetric catalysis: Fmoc-L-prolinol hydrochloride can be employed as a chiral catalyst in asymmetric reactions, where the desired product is formed in a specific enantiomeric form. This property makes it valuable for the synthesis of chiral molecules, which are crucial in various fields, including pharmaceuticals and materials science.
  • Nucleophilic substitution reactions: The prolinol moiety in the molecule can act as a nucleophile, participating in substitution reactions with various substrates. This reactivity allows for the synthesis of diverse organic compounds with tailored functionalities.

The chemical reactivity of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can be analyzed through various reaction types typical of carbamates, including:

  • Hydrolysis: Carbamates can undergo hydrolysis in the presence of water, leading to the formation of amines and carbonic acid derivatives.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions where the carbamate nitrogen can be attacked by nucleophiles, potentially leading to the formation of new derivatives.
  • Decomposition: Under certain conditions, carbamates can decompose to form isocyanates and alcohols, which may further react with other nucleophiles.

Research into the biological activity of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride suggests that compounds with similar structures often exhibit significant pharmacological properties. These may include:

  • Anticancer Activity: Many fluorenyl derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties: The presence of the pyrrolidine ring may enhance interactions with microbial targets, providing antimicrobial effects.
  • Neuroprotective Effects: Some studies indicate that pyrrolidine-containing compounds can protect neuronal cells from degeneration.

The synthesis of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves multi-step organic reactions:

  • Formation of Fluorenyl Methylamine: Starting from fluorenone or fluorene derivatives, a methylamine can be introduced.
  • Pyrrolidine Attachment: Pyrrolidine can be reacted with the fluorenyl methylamine in the presence of appropriate coupling agents to form the desired link.
  • Carbamate Formation: The final step involves reacting the amine with a suitable carbonyl compound (such as phosgene or an isocyanate) to form the carbamate linkage.
  • Hydrochloride Salt Formation: The compound can be converted into its hydrochloride salt by treatment with hydrochloric acid.

The unique structure and biological activity of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride make it suitable for various applications:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting specific diseases.
  • Research Tool: The compound could be used in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies involving (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride focus on its binding affinity and selectivity towards biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins or receptors.
  • Cellular Assays: Evaluating its effects on cell viability, proliferation, and apoptosis in various cell lines.
  • Mechanism of Action Studies: Understanding how this compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, including:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Fluorene Derivative AFluorene core with different substituentsAnticancerEnhanced solubility
Pyrrolidine Derivative BPyrrolidine ring linked to aromatic systemsNeuroprotectiveSpecific receptor targeting
Carbamate CSimple carbamate structureAntimicrobialBroad-spectrum activity

Uniqueness

The uniqueness of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride lies in its combination of a fluorenyl group and a pyrrolidine moiety within a carbamate framework, which may provide distinct pharmacological profiles compared to other similar compounds. Its specific interactions and potential therapeutic applications warrant further investigation in drug discovery contexts.

Dates

Last modified: 08-17-2023

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